An In-depth Technical Guide to N-(m-PEG4)-N'-(PEG2-acid)-Cy5
An In-depth Technical Guide to N-(m-PEG4)-N'-(PEG2-acid)-Cy5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorescent probe and bioconjugation linker, N-(m-PEG4)-N'-(PEG2-acid)-Cy5. This molecule is of significant interest in various fields, including proteomics, drug discovery, and molecular imaging, primarily due to its utility as a component in Proteolysis Targeting Chimeras (PROTACs) and as a fluorescent labeling reagent.[1][2] This guide will delve into its chemical structure, physicochemical properties, relevant experimental protocols, and applications, with a focus on its role in targeted protein degradation.
Core Concepts: Structure and Functionality
N-(m-PEG4)-N'-(PEG2-acid)-Cy5 is a bifunctional molecule characterized by three key components: a Cy5 fluorophore, a terminal carboxylic acid, and two polyethylene (B3416737) glycol (PEG) chains of differing lengths.
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Cy5 (Cyanine 5) Core: This is a bright, far-red fluorescent dye.[3] Its emission in the far-red spectrum is particularly advantageous for biological applications as it minimizes autofluorescence from endogenous cellular components, leading to a higher signal-to-noise ratio in imaging experiments.[3]
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PEG Linkers (m-PEG4 and PEG2): The two polyethylene glycol chains, one with four ethylene (B1197577) glycol units and the other with two, serve several crucial functions. They significantly enhance the hydrophilicity and biocompatibility of the molecule, which can improve its solubility in aqueous buffers and reduce non-specific binding to proteins and cell membranes.[3][4][5] The PEG linkers also provide a flexible spacer arm, which is critical in applications like PROTACs to allow for the proper orientation of the linked molecules.
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Terminal Carboxylic Acid (-acid): This functional group is the primary site for conjugation. The carboxylic acid can be activated to react with primary amines (such as the lysine (B10760008) residues on the surface of proteins) to form stable amide bonds.[5] This allows for the covalent attachment of the entire molecule to a protein of interest or another molecule bearing a primary amine.
Below is a representation of the chemical structure of N-(m-PEG4)-N'-(PEG2-acid)-Cy5.
Caption: Chemical structure of N-(m-PEG4)-N'-(PEG2-acid)-Cy5.
Physicochemical and Spectroscopic Properties
The properties of N-(m-PEG4)-N'-(PEG2-acid)-Cy5 are largely influenced by its Cy5 core and the attached PEG linkers. While specific, experimentally determined data for this exact molecule is not widely published, data from closely related analogs provide a strong basis for its expected characteristics.
Table 1: Physicochemical Properties of N-(m-PEG4)-N'-(PEG2-acid)-Cy5 and Related Compounds
| Property | N-(m-PEG4)-N'-(PEG2-acid)-Cy5 | N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 | N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 |
| Molecular Formula | C41H57ClN2O8 | C40H57ClN2O7[6] | C45H60ClN3O10[7] |
| Molecular Weight | 741.36 g/mol | 713.4 g/mol [6] | 838.43 g/mol [7] |
| Solubility | Soluble in water, DMSO, DMF | Soluble in water, DMSO, DMF, DCM[6] | Soluble in Methanol[7] |
| Storage | -20°C, protected from light | -20°C[6] | -20°C, sealed, away from moisture and light[7] |
Table 2: Spectroscopic Properties of N-(m-PEG4)-N'-(PEG2-acid)-Cy5 and Related Compounds
| Property | N-(m-PEG4)-N'-(PEG2-acid)-Cy5 (expected) | N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 | Standard Cy5-NHS Ester |
| Excitation Maximum (λex) | ~649 nm | 649 - 650 nm[3] | ~646 - 649 nm[1] |
| Emission Maximum (λem) | ~667 nm | 667 - 691 nm[3] | ~662 - 671 nm[1] |
| Molar Extinction Coefficient (ε) | ~170,000 M⁻¹cm⁻¹ ¹ | ~107,000 M⁻¹cm⁻¹[3] | ~250,000 M⁻¹cm⁻¹[1] |
| Quantum Yield (Φ) | Not specified | Not explicitly reported; a similar PEGylated Cy5 derivative had a Φ of 0.07[3] | ~0.2[1] |
¹ Value is for the structurally similar N-(m-PEG4)-N'-(PEG4-acid)-Cy5 and serves as a close approximation.[4]
Experimental Protocols
The terminal carboxylic acid of N-(m-PEG4)-N'-(PEG2-acid)-Cy5 allows for its conjugation to primary amines on biomolecules through the formation of an amide bond. This reaction is typically facilitated by the use of carbodiimide (B86325) crosslinkers, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
Protocol: Conjugation of N-(m-PEG4)-N'-(PEG2-acid)-Cy5 to a Protein via EDC/NHS Chemistry
This protocol provides a general guideline for the covalent labeling of a protein with N-(m-PEG4)-N'-(PEG2-acid)-Cy5. Optimization may be required for specific proteins and applications.
Materials:
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N-(m-PEG4)-N'-(PEG2-acid)-Cy5
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Protein to be labeled in an amine-free buffer (e.g., 0.1 M MES, pH 4.5-5.0 for activation; PBS, pH 7.2-7.5 for conjugation)
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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N-hydroxysuccinimide (NHS) or Sulfo-NHS
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Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
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Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)
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Gel filtration column (e.g., Sephadex G-25) for purification
Procedure:
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Protein Preparation:
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Dissolve the protein to be labeled in an amine-free buffer such as 0.1 M MES, pH 4.5-5.0, at a concentration of 1-10 mg/mL. The absence of primary amines in the buffer is critical to prevent unwanted side reactions.
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Dye Preparation:
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Immediately before use, prepare a stock solution of N-(m-PEG4)-N'-(PEG2-acid)-Cy5 in anhydrous DMSO or DMF at a concentration of 1-10 mg/mL.
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-
Activation of Carboxylic Acid:
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Add a 10- to 20-fold molar excess of EDC and NHS (or Sulfo-NHS) to the dissolved N-(m-PEG4)-N'-(PEG2-acid)-Cy5.
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Incubate for 15-30 minutes at room temperature to form the amine-reactive NHS ester.
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-
Conjugation Reaction:
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Add the activated dye solution to the protein solution.
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Adjust the pH of the reaction mixture to 7.2-7.5 by adding a suitable buffer like PBS. This pH range is optimal for the reaction between the NHS ester and the primary amines of the protein.
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Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
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-
Quenching the Reaction:
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Add a quenching solution, such as Tris-HCl or hydroxylamine, to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15-30 minutes.
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Purification of the Conjugate:
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Separate the labeled protein from unreacted dye and byproducts using a gel filtration column equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect fractions and monitor the absorbance at 280 nm (for protein) and ~650 nm (for Cy5) to identify the fractions containing the purified conjugate.
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Characterization (Optional but Recommended):
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Determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule. This can be calculated using the Beer-Lambert law by measuring the absorbance of the purified conjugate at 280 nm and ~650 nm.
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Applications in Research and Drug Development
The unique structure of N-(m-PEG4)-N'-(PEG2-acid)-Cy5 makes it a valuable tool in several areas of research and drug development.
Fluorescent Labeling and Imaging
As a Cy5-based dye, this molecule can be conjugated to antibodies, peptides, or other biomolecules for use in a variety of fluorescence-based applications, including:
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Fluorescence Microscopy: Visualize the localization and trafficking of labeled proteins within cells.
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Flow Cytometry: Identify and quantify cell populations based on the expression of a target protein.
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In Vivo Imaging: The far-red emission of Cy5 allows for deeper tissue penetration, making it suitable for imaging in small animal models.
Proteomics Research
In proteomics, fluorescently labeled proteins can be used to study protein-protein interactions, protein expression levels, and post-translational modifications. The enhanced water solubility provided by the PEG linkers can be particularly beneficial in maintaining the native conformation and function of the labeled protein.
Targeted Protein Degradation: PROTACs
A major application of N-(m-PEG4)-N'-(PEG2-acid)-Cy5 is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system.
A PROTAC typically consists of:
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A ligand that binds to the target protein of interest (POI).
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A ligand that recruits an E3 ubiquitin ligase.
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A linker that connects the two ligands.
N-(m-PEG4)-N'-(PEG2-acid)-Cy5 can be used as a fluorescently tagged linker in the construction of PROTACs. The carboxylic acid group is used to conjugate the linker to one of the ligands, while the other end of the linker is attached to the second ligand. The presence of the Cy5 dye allows for the visualization and tracking of the PROTAC itself, which can be invaluable for studying its uptake, distribution, and mechanism of action.
Caption: Workflow for PROTAC synthesis and targeted protein degradation.
The workflow for using N-(m-PEG4)-N'-(PEG2-acid)-Cy5 in the context of PROTACs involves a two-stage process. First is the chemical synthesis of the PROTAC molecule, where the fluorescent linker is conjugated to the POI and E3 ligase ligands. The second stage is the biological action of the PROTAC, where it induces the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein. The inclusion of the Cy5 dye allows for the monitoring of the PROTAC's behavior throughout this process.
Conclusion
N-(m-PEG4)-N'-(PEG2-acid)-Cy5 is a versatile and valuable tool for researchers, scientists, and drug development professionals. Its combination of a bright, far-red fluorophore, biocompatible PEG linkers, and a reactive carboxylic acid handle makes it suitable for a wide range of applications, from fluorescent labeling and imaging to the construction of sophisticated molecules for targeted protein degradation. The ability to track and visualize biomolecules and therapeutic agents with high sensitivity and specificity is crucial for advancing our understanding of complex biological processes and for the development of novel therapeutics. As research in areas like proteomics and targeted protein degradation continues to expand, the demand for well-characterized and multifunctional reagents like N-(m-PEG4)-N'-(PEG2-acid)-Cy5 is likely to grow.
References
- 1. benchchem.com [benchchem.com]
- 2. biorbyt.com [biorbyt.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. N-(m-PEG4)-N'-(PEG2-acid)-Cy5|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 6. N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5, 2107273-12-9 | BroadPharm [broadpharm.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
